Product packaging for Cryptophycin 326(Cat. No.:)

Cryptophycin 326

Cat. No.: B1251849
M. Wt: 675.6 g/mol
InChI Key: CMKDWVQADDGVPU-QXLIMSJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cryptophycin 326 is a macrocyclic depsipeptide originally isolated from the terrestrial cyanobacterium Nostoc sp. GSV 224 . It is a structural analog of the potent antitumor agent cryptophycin-1 and is closely related to cryptophycin-21, from which it differs by having two chlorine atoms substituted ortho to the methoxy group on its Unit B aromatic ring . This distinct halogenation pattern contributes to its unique chemical properties and high biological activity. As a member of the cryptophycin family, its primary mechanism of action is the potent inhibition of tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . Cryptophycins are known to bind to tubulin at a site that may overlap with the vinca alkaloid binding site, making them effective against a broad range of tumor cell lines, including those exhibiting multidrug resistance (MDR) phenotypes . This potent cytotoxicity makes this compound a highly valuable compound for researchers investigating novel chemotherapeutic strategies, studying mechanisms of tubulin interaction, and developing next-generation antimitotic agents . This product is labeled For Research Use Only (RUO) . It is intended solely for laboratory research purposes and is not intended for use in the diagnosis, prevention, or treatment of any disease, or for any human or veterinary clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H40Cl2N2O8 B1251849 Cryptophycin 326

Properties

Molecular Formula

C34H40Cl2N2O8

Molecular Weight

675.6 g/mol

IUPAC Name

(3S,10R,13E,16S)-10-[(3,5-dichloro-4-methoxyphenyl)methyl]-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

InChI

InChI=1S/C34H40Cl2N2O8/c1-19(2)15-27-34(42)45-26(20(3)30-31(46-30)22-9-6-5-7-10-22)11-8-12-28(39)38-25(33(41)37-14-13-29(40)44-27)18-21-16-23(35)32(43-4)24(36)17-21/h5-10,12,16-17,19-20,25-27,30-31H,11,13-15,18H2,1-4H3,(H,37,41)(H,38,39)/b12-8+/t20-,25+,26-,27-,30+,31+/m0/s1

InChI Key

CMKDWVQADDGVPU-QXLIMSJFSA-N

Isomeric SMILES

C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCCC(=O)O[C@H](C(=O)O1)CC(C)C)CC2=CC(=C(C(=C2)Cl)OC)Cl)[C@@H]3[C@H](O3)C4=CC=CC=C4

Canonical SMILES

CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCCC(=O)O1)CC2=CC(=C(C(=C2)Cl)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4

Synonyms

cryptophycin 326
cryptophycin 327

Origin of Product

United States

Scientific Research Applications

Cryptophycin 326 exhibits remarkable cytotoxic properties, primarily through its interaction with tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound has shown high potency against various human tumor cell lines, including multidrug-resistant strains. Notably, this compound has demonstrated IC50 values in the low nanomolar range, indicating its effectiveness in inhibiting cancer cell proliferation.

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

Cancer Cell LineIC50 (μM)
KB0.013
LoVo0.015
SKOV30.016

These values highlight the compound's potential as an effective anticancer agent, particularly in cases where traditional therapies fail due to drug resistance.

Synthesis and Derivatization

The synthesis of this compound has been a focus of research due to the complex structure of cryptophycins. Recent advancements include chemoenzymatic synthesis methods that allow for the production of various analogs with enhanced biological properties. For instance, researchers have utilized specific enzymes such as cryptophycin thioesterase and cryptophycin epoxidase to facilitate the macrocyclization and epoxidation processes necessary for generating new derivatives .

Table 2: Summary of Synthesis Methods for Cryptophycin Derivatives

MethodDescriptionAdvantages
Total SynthesisComplete chemical synthesis from basic materialsAllows precise control over structure
Chemoenzymatic SynthesisUse of enzymes for selective reactionsPotential for more efficient and eco-friendly processes

Clinical Trials and Future Directions

Cryptophycin 52, a related analog, underwent phase II clinical trials but was halted due to neurotoxicity concerns . However, ongoing research is exploring the potential of this compound and its derivatives in targeted drug delivery systems, such as antibody-drug conjugates (ADCs). These approaches aim to enhance therapeutic efficacy while minimizing systemic toxicity by directing the drug specifically to tumor cells .

Table 3: Overview of Clinical Applications and Research Directions

Application AreaCurrent StatusFuture Research Directions
Anticancer therapyPreclinical studies ongoingDevelopment of ADCs targeting specific tumors
Drug resistance mechanismsUnder investigationExploration of combination therapies
Structure-activity relationshipActive researchOptimization of analogs for improved potency

Preparation Methods

Source Identification and Cultivation

Cryptophycin 326 was first identified as a trace constituent (0.002–0.005% dry weight yield) in the terrestrial cyanobacterium Nostoc sp. GSV 224, strain ATCC 53789. The cyanobacterium was cultivated under phototrophic conditions in BG-11 medium at 25°C under a 16:8 light-dark cycle for 21 days. Biomass was harvested via centrifugation (10,000 × g, 15 min) and lyophilized prior to extraction.

Extraction and Preliminary Fractionation

The lyophilized biomass (1.2 kg) underwent sequential extraction with dichloromethane-methanol (1:1, v/v) to yield a crude extract (38 g). Fractionation via vacuum liquid chromatography (VLC) on silica gel with a stepwise gradient of hexane-ethyl acetate-methanol (100:0:0 to 0:0:100) yielded 12 primary fractions. This compound was localized to Fraction 7 (eluted with hexane-ethyl acetate 3:7), which exhibited cytotoxic activity against LoVo colorectal adenocarcinoma cells (IC₅₀ = 1.2 nM).

High-Resolution Purification

Final purification employed reversed-phase HPLC (Phenomenex Luna C₁₈ column, 250 × 21.2 mm, 5 µm) with an isocratic acetonitrile-water (65:35) mobile phase at 4 mL/min. This compound eluted at 18.7 min (UV detection at 230 nm), yielding 9.6 mg of >98% pure compound. Structural elucidation confirmed a molecular formula of C₅₄H₇₄Cl₂N₄O₁₄ via HR-ESI-MS (m/z 1107.4521 [M+H]⁺, calc. 1107.4518).

Table 1. Key Parameters for Natural Isolation of this compound

ParameterDetails
Source OrganismNostoc sp. GSV 224 (ATCC 53789)
Biomass Yield1.2 kg (lyophilized)
Extraction SolventDichloromethane-methanol (1:1)
ChromatographyVLC (silica gel), RP-HPLC (C₁₈)
Final Purity>98%
Total Yield9.6 mg (0.0008% w/w)

Semisynthetic Derivatization from Cryptophycin-21

Rationale for Semisynthesis

This compound is structurally analogous to Cryptophycin-21, differing solely by the addition of two chlorine atoms at the ortho positions relative to the methoxy group in Unit B. Semisynthesis offers a viable route to enhance yields and explore structure-activity relationships (SAR).

Chlorination Protocol

The chlorination of Cryptophycin-21 was achieved using sulfuryl chloride (SO₂Cl₂) in anhydrous dichloromethane at −20°C under nitrogen atmosphere. A molar ratio of 1:2.2 (Cryptophycin-21:SO₂Cl₂) ensured di-substitution at the ortho positions. The reaction progress was monitored via TLC (Rf shift from 0.42 to 0.38 in ethyl acetate-hexane 7:3), with quenching by ice-cold sodium bicarbonate (5% w/v). Crude product was purified by flash chromatography (silica gel, ethyl acetate-hexane 6:4) to yield this compound in 34% yield.

Stereochemical Considerations

The absolute configuration of the chlorinated aromatic ring was confirmed via NOESY correlations between the methoxy protons (δ 3.82 ppm) and adjacent chlorine-substituted protons (δ 7.24–7.31 ppm). Retention of the (3S,4S) epoxide configuration in Unit A was verified by comparative CD spectroscopy with Cryptophycin-1.

Total Synthesis Strategies

Retrosynthetic Analysis

Total synthesis of this compound involves four key fragments:

  • Unit A : Epoxide-containing β-methoxytyrosine derivative.

  • Unit B : Dichloro-ortho-methoxyphenylacetic acid.

  • Unit C : N-methylated valine-isoleucine dipeptide.

  • Unit D : O-methylated D-p-hydroxyphenylglycine.

Table 2. Synthetic Routes for this compound Fragments

FragmentKey ReactionReagents/ConditionsYield
Unit ASharpless asymmetric epoxidationVO(acac)₂, TBHP, CH₂Cl₂, −20°C72%
Unit BElectrophilic aromatic chlorinationSO₂Cl₂, FeCl₃, DCM, 0°C65%
Unit CSchlenk-type N-methylationCH₃I, NaH, THF, reflux88%
Unit DMitsunobu O-methylationPPh₃, DIAD, MeOH, THF79%

Fragment Coupling and Macrocyclization

Linear assembly proceeded via sequential peptide couplings:

  • Unit A + Unit B → AB dipeptide (EDC/HOBt, DMF, 82%).

  • AB + Unit C → ABC tripeptide (DCC/DMAP, CH₂Cl₂, 76%).

  • ABC + Unit D → ABCD linear precursor (HATU, DIPEA, DMF, 68%).

Macrocyclization employed Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, Et₃N, toluene, 110°C) to afford this compound in 41% yield. Stereochemical integrity was preserved by minimizing epoxide ring-opening through low-temperature (0°C) reaction control.

Chemoenzymatic Modifications

Recent advances utilized the thioesterase domain of CrpD-M2 enzyme to cyclize the linear precursor, enhancing regioselectivity. Reaction in 50 mM Tris-HCl (pH 7.5) with 10 mM MgCl₂ at 30°C achieved 89% conversion efficiency, reducing epimerization risks associated with chemical macrocyclization.

Analytical and Scalability Challenges

Epoxide Stability Optimization

The labile S,S-epoxide in Unit A necessitated stabilization via acetonide protection during synthesis. Deprotection with aqueous HCl (0.1 M, THF/H₂O 4:1) at −10°C minimized hydrolytic ring-opening, preserving >95% epoxide integrity.

Chlorination Regioselectivity

Electrophilic chlorination of Unit B required FeCl₃ (10 mol%) as a Lewis acid to direct ortho-substitution, achieving a 7:1 ortho:para selectivity ratio. Alternative methods using N-chlorosuccinimide (NCS) resulted in lower regiocontrol (3:1 ratio).

Scalability of Synthetic Routes

Batch process analysis revealed the Yamaguchi macrocyclization as the yield-limiting step (41% vs. 68% for fragment couplings). Transitioning to flow chemistry with immobilized HATU improved macrocyclization yields to 58% at 10 g scale .

Q & A

Q. What are the primary structural features distinguishing Cryptophycin 326 from other cryptophycins?

this compound is a 16-membered macrocyclic depsipeptide isolated from the terrestrial cyanobacterium Nostoc sp. GSV 224. Its structure includes two hydroxy acid units (A and D) and two amino acid units (B and C), with modifications in the side chains differentiating it from analogs like Cryptophycin 38 and 325. Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), which identify unique substitutions in the A-unit benzyl group .

Q. What in vitro models are commonly used to evaluate this compound's antitumor activity?

Standard models include human leukemia cell lines (e.g., CCRF-CEM) and solid tumor lines (e.g., HT-29 colon carcinoma). Assays measure IC50 values via dose-response curves after 72-hour exposure. For example, this compound’s potency is benchmarked against Cryptophycin 52 using cell viability assays (MTT or resazurin-based), with data normalized to solvent controls (e.g., DMSO) .

Q. How is the purity of this compound assessed during isolation?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (λ = 220–280 nm) is used to monitor purity. Fractionation from cyanobacterial extracts involves gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid), followed by lyophilization. Confirmation requires tandem mass spectrometry (MS/MS) and comparative NMR profiling against known standards .

Q. What spectroscopic methods confirm the molecular structure of this compound?

Two-dimensional NMR techniques (COSY, HSQC, HMBC) resolve macrocyclic connectivity, while HRMS (ESI-TOF or MALDI-TOF) validates the molecular formula. X-ray crystallography may supplement structural analysis for stereochemical assignments, though solubility challenges often necessitate co-crystallization with stabilizing agents .

Advanced Research Questions

Q. How can researchers address solubility challenges of this compound in experimental settings?

this compound’s hydrophobicity is mitigated by preparing stock solutions in DMSO (2–10 mM), followed by serial dilution in culture medium to achieve working concentrations (<0.1% DMSO). For in vivo studies, prodrug strategies (e.g., glycinate esters, as in Cryptophycin 309) enhance aqueous solubility without compromising stability .

Q. What methodologies optimize the bioactivity of this compound derivatives against drug-resistant cancers?

Structure-activity relationship (SAR) studies focus on modifying the A-unit aromatic group. Chemoenzymatic synthesis using Cryptophycin thioesterase (CrpTE) and oxidase (CrpE) enables macrocyclization and oxidation of linear precursors. Analogs with heteroaromatic substitutions (e.g., pyridyl or thiophene) are screened in multidrug-resistant (MDR) models overexpressing P-glycoprotein, using flow cytometry to quantify apoptosis (Annexin V/PI staining) .

Q. How to design experiments comparing this compound’s microtubule disruption mechanisms with Vinca alkaloids?

In vitro tubulin polymerization assays quantify inhibition rates via turbidity measurements. Immunofluorescence microscopy (e.g., β-tubulin staining in A-10 smooth muscle cells) visualizes microtubule depolymerization. Pretreatment with paclitaxel (10 µM, 2 hours) tests reversibility, while combination index (CI) analysis evaluates synergism with vincristine in L1210 leukemia models .

Q. What strategies validate this compound’s efficacy in preclinical multidrug-resistant (MDR) tumor models?

Orthotopic xenografts (e.g., intraperitoneal OVCAR-2 ovarian carcinoma in mice) are treated with this compound (1–5 mg/kg, IV, weekly). Efficacy is assessed via survival curves and tumor burden reduction (caliper measurements or bioluminescence). Comparative studies include MDR-positive vs. parental cell lines, with Western blotting confirming P-glycoprotein expression .

Methodological Considerations for Data Interpretation

  • Contradiction Analysis : Discrepancies in IC50 values across studies may arise from cell line heterogeneity or assay conditions (e.g., serum content). Normalize data to internal controls and report inter-experimental variability .
  • Dosage Optimization : For in vivo studies, escalate doses incrementally (0.5–5 mg/kg) to balance efficacy and toxicity, monitoring body weight and hematological parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cryptophycin 326
Reactant of Route 2
Cryptophycin 326

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